A Senior Application Scientist's Technical Guide to tert-Butyl 2-bromo-5-fluorobenzoate
A Senior Application Scientist's Technical Guide to tert-Butyl 2-bromo-5-fluorobenzoate
Abstract
This guide provides an in-depth technical overview of tert-butyl 2-bromo-5-fluorobenzoate, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and analyze its strategic applications in drug discovery. The narrative emphasizes the rationale behind experimental choices, focusing on how the unique structural characteristics of this molecule—the sterically demanding tert-butyl ester and the electronically distinct bromo-fluoro aromatic ring—are leveraged to create complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their research and development pipelines.
Core Chemical Identity and Physicochemical Properties
Tert-butyl 2-bromo-5-fluorobenzoate is a substituted aromatic carboxylic acid ester. Its chemical identity is definitively established by its Chemical Abstracts Service (CAS) number.
The structure features a benzene ring substituted with three key functional groups:
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A bromo group at position 2, which serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.
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A fluoro group at position 5, which modulates the electronic properties of the ring and can improve metabolic stability and binding affinity in drug candidates.
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A tert-butyl ester at position 1, which acts as a sterically bulky protecting group for the carboxylic acid. This bulk can direct reactions to other parts of the molecule and is readily cleaved under acidic conditions to unmask the parent acid.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 1263281-14-6 | ChemicalBook[1] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | PubChem |
| Molecular Weight | 275.11 g/mol | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | ChemScene[3] |
| LogP (Computed) | 3.54 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Synthesis Protocol and Mechanistic Considerations
The most direct and common synthesis of tert-butyl 2-bromo-5-fluorobenzoate involves the esterification of its corresponding carboxylic acid. This method is reliable and scalable for laboratory purposes. While direct esterification with tert-butanol is challenging, a common workaround involves the reaction of the acid with a tert-butyl source under specific conditions. An analogous, widely-documented procedure is the esterification of the parent acid with ethanol using an acid catalyst, which establishes the fundamental principle.[4]
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is based on the well-established Fischer esterification principle, adapted for the formation of a bulky tert-butyl ester.
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Reagent Preparation : To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorobenzoic acid (1.0 eq).
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Solvent Addition : Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Activation (Critical Step) : Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the formation of the highly reactive acyl chloride intermediate. Causality: Direct esterification is slow; conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the sterically hindered and weakly nucleophilic tert-butanol.
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Reaction : Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until gas evolution (CO₂, CO, HCl) ceases.
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Ester Formation : In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly add the previously prepared acyl chloride solution to the tert-butoxide solution via a dropping funnel.
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Quenching and Workup : After stirring for 2-3 hours at room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure tert-butyl 2-bromo-5-fluorobenzoate.
Diagram: Synthetic Workflow
Caption: Synthesis of tert-butyl 2-bromo-5-fluorobenzoate.
Strategic Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is pre-validated for utility in medicinal chemistry, offering several strategic advantages.
The Role of the tert-Butyl Group
The tert-butyl group is a common motif in medicinal chemistry, though its high lipophilicity can be a challenge.[5] However, when used as an ester, its primary roles are as a steric shield and a protecting group. It can prevent unwanted reactions at the carboxylate position while other transformations are carried out on the aromatic ring. Furthermore, its inclusion in drug candidates can enhance potency by occupying specific hydrophobic pockets in target proteins.[6] In drug discovery, tert-butyl benzoate analogs have been successfully used to develop potent liver X receptor (LXR) agonists for potential atherosclerosis treatment.[7]
The Bromo-Fluoro Aromatic Core
The 2-bromo-5-fluoro substitution pattern is particularly valuable:
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Orthogonal Reactivity : The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally unreactive under these conditions, providing a stable anchor point.
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Metabolic Blocking : The fluorine atom can act as a metabolic blocker. Its presence can prevent enzymatic hydroxylation at that position, a common metabolic pathway for aromatic rings, thereby increasing the drug's half-life.
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Modulation of pKa and Conformation : The electron-withdrawing nature of fluorine alters the electronic landscape of the molecule, which can influence the pKa of the eventual carboxylic acid and dictate preferred molecular conformations that enhance target binding.
Diagram: Utility as a Synthetic Intermediate
Caption: Role in Suzuki cross-coupling reactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for tert-butyl 2-bromo-5-fluorobenzoate is not provided in the search results, safe handling procedures can be inferred from data on analogous chemical structures like other halogenated aromatic esters.[8][9][10]
Table 2: General Safety and Handling Guidelines
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact with the chemical, which may cause irritation.[8][10] |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of any potential vapors or dust, which may cause respiratory irritation.[9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions.[9] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention. | To mitigate irritation and potential damage from chemical exposure.[8] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | To remove the chemical and prevent skin irritation.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance. |
Conclusion
Tert-butyl 2-bromo-5-fluorobenzoate (CAS: 1263281-14-6) is a strategically designed chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its synthesis is achievable through established organic chemistry principles, and its true power lies in its trifunctional nature. The interplay between the sterically influential and cleavable tert-butyl ester, the synthetically versatile bromine atom, and the electronically and metabolically significant fluorine atom makes it a powerful building block for constructing complex, high-value molecules. A thorough understanding of its properties, synthesis, and reactivity allows researchers to accelerate the discovery and development of novel chemical entities.
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Hoffman Fine Chemicals Pty Ltd. tert-Butyl (2-bromo-5-fluorobenzyl)(ethyl)carbamate (CAS 1420068-45-6). Available from: [Link]
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PubChem. tert-Butyl 4-bromo-2-fluorobenzoate (CID 46738774). Available from: [Link]
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United Initiators. Safety Data Sheet: TBPB. Available from: [Link]
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O'Donoghue, A. C., et al. (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Institutes of Health (PMC). Available from: [Link]
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Wnuk, S. F. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available from: [Link]
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Matsui, Y., et al. Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. PubMed. Available from: [Link]
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